![molecular formula C24H23F3N4O2 B1684308 PF-3845 CAS No. 1196109-52-0](/img/structure/B1684308.png)
PF-3845
Descripción general
Descripción
PF-3845 es un compuesto químico conocido por su papel como inhibidor selectivo de la hidrolasa de amida de ácido graso. Esta enzima es responsable de la degradación de las amidas de ácidos grasos, incluida la anandamida, que es un neurotransmisor cannabinoide endógeno. Al inhibir la hidrolasa de amida de ácido graso, this compound aumenta los niveles de anandamida, lo que lleva a varios efectos basados en el receptor cannabinoide .
Aplicaciones Científicas De Investigación
Pain Management
Case Study: Anti-Allodynic Effects
Research has demonstrated that PF-3845 exhibits significant anti-allodynic properties in animal models. In a study involving mice, treatment with this compound resulted in a marked reduction of allodynia induced by nerve injury. The mechanism involves activation of both cannabinoid receptors CB1 and CB2, highlighting its potential for treating chronic pain conditions .
Data Table: Anti-Allodynic Effects of this compound
Treatment | Pain Reduction (%) | Reference |
---|---|---|
This compound (10 mg/kg) | 45% | |
URB597 (control) | 30% | |
Vehicle Control | 0% |
Cancer Therapy
Case Study: Colorectal Cancer Inhibition
This compound has shown promise in reducing the viability and invasiveness of colorectal cancer cells (Colo-205). When treated with this compound, these cells exhibited a significant decrease in migration and invasion capabilities. The IC50 value for this compound was determined to be 52.55 µM, indicating its effectiveness as an anti-cancer agent .
Data Table: Effects of this compound on Colo-205 Cells
Treatment | IC50 Value (µM) | Migration Inhibition (%) | Reference |
---|---|---|---|
This compound | 52.55 | 100% at 100 µM | |
This compound + RN-1734 | 30.54 | 96.4% at 75 µM | |
Control | - | 0% |
Neuroprotection
Case Study: Neurodegeneration Prevention
In studies focusing on neurodegeneration, this compound has been shown to promote neuronal survival in models of stress-induced damage. It enhances levels of anandamide in the brain, which correlates with reduced neurodegeneration in regions such as the dentate gyrus . This suggests potential applications for neuroprotective therapies.
Data Table: Neuroprotective Effects of this compound
Withdrawal Syndrome Management
Case Study: Opioid Withdrawal Symptoms
This compound has been investigated for its effects on opioid withdrawal symptoms in animal models. It significantly reduced the intensity of naloxone-induced withdrawal symptoms, suggesting its therapeutic potential for managing opioid dependence through modulation of endocannabinoid signaling .
Mecanismo De Acción
PF-3845 ejerce sus efectos inhibiendo la hidrolasa de amida de ácido graso a través de un mecanismo covalente e irreversible. El compuesto carbamila el nucleófilo de serina en el sitio catalítico de la enzima, lo que lleva a la inactivación de la hidrolasa de amida de ácido graso. Esto da como resultado niveles aumentados de anandamida, que activa los receptores cannabinoides, lo que lleva a varios efectos fisiológicos .
Análisis Bioquímico
Biochemical Properties
PF-3845 acts by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide, a type of endocannabinoid . By inhibiting FAAH, this compound increases the levels of anandamide, leading to enhanced endocannabinoid signaling . This compound has also been found to inhibit phenylalanyl-tRNA synthetase in Mycobacterium tuberculosis .
Cellular Effects
This compound has been shown to have anti-inflammatory effects in various cellular models . For instance, it has been found to reduce the expression of inflammatory markers such as inducible nitric oxide synthase, tumor necrosis factor-alpha convertase, interleukin-6, and cyclooxygenase-2 in the hippocampus of rats exposed to stress .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FAAH, leading to increased levels of anandamide . This compound is a time-dependent inhibitor that carbamylates FAAH’s catalytic serine nucleophile . Additionally, this compound has been found to inhibit the growth of Mtb H37Rv, suggesting its potential as an antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-lasting effects. For example, it has been found to increase anandamide levels in the brain and spinal cord for up to 24 hours . Moreover, it has been observed to rapidly ameliorate plasma corticosterone release at 60 minutes of stress in rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage. For instance, it has been found to produce antinociceptive effects in both inflammatory and noninflammatory pain models in rats .
Metabolic Pathways
This compound is involved in the endocannabinoid metabolic pathway, where it inhibits the FAAH enzyme, leading to increased levels of anandamide . This results in enhanced endocannabinoid signaling .
Métodos De Preparación
PF-3845 se sintetiza a través de una serie de reacciones químicas que involucran éter de biarilo piperidina. La síntesis implica la carbamilación del nucleófilo de serina en el sitio catalítico de la hidrolasa de amida de ácido graso. El compuesto se prepara haciendo reaccionar 3-piridinil-4-([3-(5-(trifluorometil)-2-piridinil]oxi)fenil]metil)-1-piperidinocarboxamida con reactivos apropiados en condiciones controladas .
Análisis De Reacciones Químicas
PF-3845 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos.
Comparación Con Compuestos Similares
PF-3845 es único en comparación con otros inhibidores de la hidrolasa de amida de ácido graso debido a su alta selectividad y mecanismo de inhibición irreversible. Los compuestos similares incluyen:
URB597: Otro inhibidor de la hidrolasa de amida de ácido graso, pero con un mecanismo de acción diferente.
Actividad Biológica
PF-3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme involved in the metabolism of endocannabinoids and fatty acid amides. This compound has garnered significant attention due to its potential therapeutic applications in pain management and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of FAAH, leading to increased levels of anandamide (AEA) and other endocannabinoids. The elevation of these compounds is associated with various physiological responses, particularly in pain modulation:
- FAAH Inhibition : this compound acts as a time-dependent, covalent inhibitor of FAAH, displaying high potency (IC50 = 7.2 nM) and selectivity for FAAH over other enzymes .
- Endocannabinoid System : The increase in AEA levels activates cannabinoid receptors (CB1 and CB2), which play crucial roles in analgesia and anti-inflammatory processes .
Pain Relief
This compound has demonstrated significant analgesic properties in various preclinical models:
- Inflammatory Pain Models : In studies utilizing complete Freund's adjuvant (CFA) models, this compound showed a minimum effective dose of 0.1 mg/kg, providing potent antinociceptive effects .
- Chronic Pain Models : The compound has also been effective in chronic noninflammatory pain models, indicating its broad applicability in pain management .
Osteoclastogenesis Suppression
Recent research has highlighted this compound's role in suppressing osteoclastogenesis:
- Mechanistic Insights : this compound inhibited RANKL-mediated signaling pathways involved in osteoclast differentiation and function. Specifically, it reduced the expression of osteoclast-specific genes such as Acp5 and Ctsk .
- In Vivo Effects : In experimental periodontitis models, this compound administration resulted in significant reductions in alveolar bone loss, showcasing its potential for treating bone-related diseases .
Table 1: Summary of Key Studies on this compound
Propiedades
IUPAC Name |
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJHRYUGLRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648905 | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196109-52-0 | |
Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-3845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-3845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.